molecular formula C13H20N4 B11731601 3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine

3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11731601
M. Wt: 232.32 g/mol
InChI Key: XFQGJRSYBUWABW-UHFFFAOYSA-N
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Description

3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a heterocyclic compound that contains both pyrrole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrrole with appropriate alkylating agents to introduce the propyl group. This is followed by the formation of the pyrazole ring through cyclization reactions. Common reagents used in these reactions include methyl vinyl ketone and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Various metal catalysts to facilitate cyclization and substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its specific combination of pyrrole and pyrazole rings, along with the propyl and methyl substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

3-methyl-N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C13H20N4/c1-4-7-17-10-13(11(2)15-17)14-9-12-6-5-8-16(12)3/h5-6,8,10,14H,4,7,9H2,1-3H3

InChI Key

XFQGJRSYBUWABW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=CC=CN2C

Origin of Product

United States

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